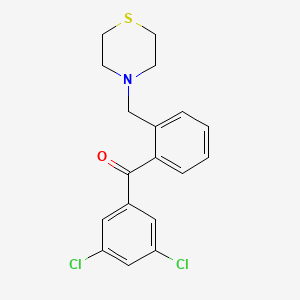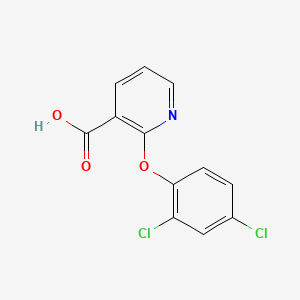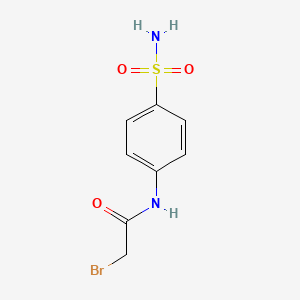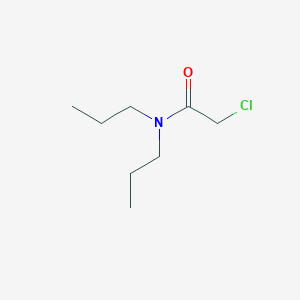
3,5-Dichloro-2'-thiomorpholinomethyl benzophenone
Übersicht
Beschreibung
3,5-Dichloro-2’-thiomorpholinomethyl benzophenone: is an organic compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol . This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzophenone core, and a thiomorpholine ring attached to the 2’ position . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The benzophenone core is then chlorinated at the 3 and 5 positions using chlorine gas or a chlorinating agent like sulfuryl chloride.
Thiomorpholine Attachment: The final step involves the nucleophilic substitution reaction where thiomorpholine is introduced to the 2’ position of the benzophenone core.
Industrial Production Methods: Industrial production methods for 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzophenone core can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities and materials .
Biology: In biological research, this compound is used to study the interactions of thiomorpholine-containing molecules with biological targets. It helps in understanding the structure-activity relationships of thiomorpholine derivatives .
Medicine: The compound is investigated for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain coatings and polymers .
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes or receptors, modulating their activity. The chlorine atoms and the benzophenone core contribute to the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2’-morpholinomethyl benzophenone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
3,5-Dichloro-2’-piperidinomethyl benzophenone: Contains a piperidine ring instead of a thiomorpholine ring.
3,5-Dichloro-2’-pyrrolidinomethyl benzophenone: Features a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in unique interactions and reactions that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNLHUYZKPFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643842 | |
| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-38-2 | |
| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1360394.png)
![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)









